molecular formula C16H18N4O5S B14965898 3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide

3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B14965898
M. Wt: 378.4 g/mol
InChI Key: PQJMHAFIPPFHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a nitrophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting 4-nitrophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the butanamide moiety and the methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The thieno[3,4-c]pyrazole core may also play a role in binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share a similar heterocyclic core and exhibit comparable biological activities.

    Indole derivatives: Known for their wide range of biological activities, indole derivatives have structural similarities and are used in similar applications.

    Imidazole derivatives: These compounds are also used in medicinal chemistry and materials science due to their versatile chemical properties.

Uniqueness

3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

InChI

InChI=1S/C16H18N4O5S/c1-10(2)7-15(21)17-16-13-8-26(24,25)9-14(13)18-19(16)11-3-5-12(6-4-11)20(22)23/h3-6,10H,7-9H2,1-2H3,(H,17,21)

InChI Key

PQJMHAFIPPFHIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.